4-Hydrazinyl-2-(pyridin-4-yl)quinazoline
Overview
Description
WAY-385995 is an active compound utilized in the research of amyloidoses and synucleinopathies . It has a molecular formula of C₁₃H₁₁N₅ and a molecular weight of 237.26 g/mol . This compound is particularly significant in the study of neurodegenerative diseases due to its ability to interact with specific protein aggregates.
Mechanism of Action
Target of Action
The primary target of 4-hydrazino-2-(4-pyridinyl)quinazoline is 4-hydroxyphenylpyruvate dioxygenase (HPPD) . HPPD is a non-heme iron-dependent oxygenase that exists in most aerobic organisms . It plays a significant role in the catabolism of tyrosine, a crucial amino acid involved in protein synthesis .
Mode of Action
4-Hydrazino-2-(4-pyridinyl)quinazoline interacts with HPPD by inhibiting its activity . This inhibition blocks the natural tyrosine physiological metabolism, leading to the obstruction of photosynthesis in plants and plant death with bleaching symptoms .
Biochemical Pathways
The inhibition of HPPD affects the tyrosine degradation pathway . Normally, HPPD catalyzes the conversion of p-hydroxyphenylpyruvic acid (HPPA) into homogentisic acid (HGA) . HGA can be further transformed into two isoprenoids, plastoquinone and tocopherol, which are both essential cofactors in photosynthesis . The inhibition of HPPD by 4-hydrazino-2-(4-pyridinyl)quinazoline disrupts this process, leading to the obstruction of photosynthesis .
Pharmacokinetics
The compound’s high activity against hppd suggests it may have good bioavailability .
Result of Action
The result of 4-hydrazino-2-(4-pyridinyl)quinazoline’s action is the inhibition of photosynthesis in plants, leading to plant death with bleaching symptoms . This makes it a potent herbicide .
Action Environment
Like other herbicides, factors such as temperature, humidity, and soil composition may influence its effectiveness .
Biochemical Analysis
Cellular Effects
Quinazoline derivatives have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Quinazoline derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
The synthesis of WAY-385995 involves several steps, typically starting with the preparation of the core structure followed by functional group modifications. The exact synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature . Industrial production methods are also not detailed, but it is known that the compound is synthesized under controlled laboratory conditions to ensure high purity and consistency .
Chemical Reactions Analysis
WAY-385995 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: This reaction involves the replacement of one functional group with another.
Scientific Research Applications
WAY-385995 is primarily used in scientific research related to neurodegenerative diseases. It is utilized to study amyloidoses and synucleinopathies, which are conditions characterized by the abnormal aggregation of proteins . In chemistry, it serves as a model compound for studying protein-ligand interactions. In biology and medicine, it helps in understanding the mechanisms of protein aggregation and potential therapeutic interventions .
Comparison with Similar Compounds
WAY-385995 is unique in its specific interaction with amyloid-beta and alpha-synuclein proteins. Similar compounds include:
WAY-100635: A selective serotonin receptor antagonist used in neuropharmacological research.
WAY-267464: A compound used to study oxytocin receptor interactions.
WAY-181187: A compound used in the study of dopamine receptor interactions. WAY-385995 stands out due to its specific application in the study of protein aggregation in neurodegenerative diseases.
Properties
IUPAC Name |
(2-pyridin-4-ylquinazolin-4-yl)hydrazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5/c14-18-13-10-3-1-2-4-11(10)16-12(17-13)9-5-7-15-8-6-9/h1-8H,14H2,(H,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBXZZNQQYDOFFU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=NC=C3)NN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901279782 | |
Record name | 4-Hydrazinyl-2-(4-pyridinyl)quinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901279782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6484-31-7 | |
Record name | 4-Hydrazinyl-2-(4-pyridinyl)quinazoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6484-31-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydrazinyl-2-(4-pyridinyl)quinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901279782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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